molecular formula C7H9BO B8024794 4-Methoxy-1-borylbenzene

4-Methoxy-1-borylbenzene

Cat. No.: B8024794
M. Wt: 119.96 g/mol
InChI Key: GUWCCSZKDJGBDW-UHFFFAOYSA-N
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Description

4-Methoxy-1-borylbenzene is an organoboron compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a borane group (-B) at the ortho position (C1). This structure combines the electron-donating methoxy group with the Lewis acidic borane moiety, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, and in materials science for constructing boron-containing polymers or sensors . Its unique electronic and steric properties differentiate it from other methoxy-substituted benzene derivatives, particularly in terms of reactivity and coordination chemistry.

Properties

IUPAC Name

(4-methoxyphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWCCSZKDJGBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

BC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Methoxy-1-borylbenzene, we compare it structurally and functionally with analogous compounds, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis supported by evidence from diverse sources:

Table 1: Structural and Functional Comparison of 4-Methoxy-1-borylbenzene and Related Compounds

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference IDs
4-Methoxy-1-borylbenzene -OCH₃ (C4), -B (C1) C₇H₇BO₂ Lewis acidity, Suzuki coupling catalyst
1-Fluoro-4-Methoxybenzene -OCH₃ (C4), -F (C1) C₇H₇FO Electron-withdrawing F enhances stability
4-Methoxy-2-methyl-1-methylsulfanyl-benzene -OCH₃ (C4), -SCH₃ (C1), -CH₃ (C2) C₉H₁₂OS Thioether group modifies solubility
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene -OCH₃ (C4), -Br (C2), -CH₂OCH₃ (C1) C₉H₁₁BrO₃ Bromine enhances electrophilic substitution
1-(6-Bromohex-1-enyl)-4-methoxybenzene -OCH₃ (C4), -Br (hexenyl chain) C₁₃H₁₅BrO Alkenyl-bromo chain enables polymer synthesis

Key Observations:

Substituent Effects on Reactivity :

  • The borane group in 4-Methoxy-1-borylbenzene confers Lewis acidity, enabling catalytic applications absent in fluorine- or bromine-substituted analogs (e.g., 1-Fluoro-4-Methoxybenzene or 4-Bromo-2-methoxy derivatives) .
  • Electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring, while electron-withdrawing groups (e.g., -Br) in compounds like 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene enhance electrophilic substitution reactivity .

Steric and Solubility Considerations: Bulky substituents, such as the methylsulfanyl group in 4-Methoxy-2-methyl-1-methylsulfanyl-benzene, increase steric hindrance and alter solubility compared to the planar borane group in 4-Methoxy-1-borylbenzene .

Applications in Synthesis :

  • 4-Methoxy-1-borylbenzene’s borane group is critical for forming carbon-boron bonds in cross-coupling reactions, whereas brominated analogs (e.g., 4-Bromo-2-methoxy derivatives) are typically used in nucleophilic substitutions or as halogenated intermediates .

Research Findings and Limitations

  • Synthetic Utility: Studies highlight 4-Methoxy-1-borylbenzene’s role in synthesizing boron-doped nanomaterials, leveraging its ability to coordinate with transition metals .
  • Stability Challenges : Unlike fluorinated or brominated analogs, the borane group is prone to hydrolysis, requiring anhydrous conditions for handling .

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